![molecular formula C17H31N3O B1203182 N,N'-Dicyclohexyl-4-morpholinecarboxamidin CAS No. 4975-73-9](/img/structure/B1203182.png)
N,N'-Dicyclohexyl-4-morpholinecarboxamidin
Übersicht
Beschreibung
Synthesis Analysis
N,N'-Dicyclohexyl-4-morpholinecarboxamidine has been synthesized through various chemical routes. A notable method involves the condensation of morpholine with 1,3-Dicyclohexylcarbodiimide, resulting in the formation of the compound as a white powder with a melting point of 105.5°C and solubility in pyridine (Gesquiere, 2001). Additionally, its analogs and derivatives have been synthesized for various studies, including its use in the synthesis of heterocyclic compounds and as a catalyst in phosphorylation reactions.
Molecular Structure Analysis
The compound's molecular structure has been explored in several studies. Its crystal structure and molecular geometry have been characterized, highlighting its significance in the development of novel chemical entities and as a building block for drug discovery. X-ray diffraction studies and exit vector plot analysis demonstrate the compound's larger size and increased conformational flexibility compared to parent heterocycles, making it a valuable component in lead optimization programs (Feskov et al., 2019).
Chemical Reactions and Properties
N,N'-Dicyclohexyl-4-morpholinecarboxamidine participates in various chemical reactions, demonstrating a range of chemical properties. It has been used as a catalyst for phosphorylation reactions in nucleoside chemistry, showcasing its potential in facilitating complex chemical transformations (Eto & Kawasaki, 1986). Its analogs have shown diuretic activity in rats and dogs, although with observed toxicity at certain doses, suggesting a balance between therapeutic potential and safety concerns (Perricone et al., 1994).
Wissenschaftliche Forschungsanwendungen
Nieren-selektiver ATP-sensitiver Kaliumblocker
“N,N'-Dicyclohexyl-4-morpholinecarboxamidin” ist bekannt als ein nieren-selektiver ATP-sensitiver Kaliumblocker {svg_1} {svg_2} {svg_3}. Dies bedeutet, dass er die Aktivität von ATP-sensitiven Kaliumkanälen in den Nieren hemmen kann. Diese Kanäle spielen eine entscheidende Rolle bei der Aufrechterhaltung des Kaliumgleichgewichts im Körper. Durch die Blockierung dieser Kanäle kann die Verbindung möglicherweise die Nierenfunktion und den Elektrolythaushalt beeinflussen.
Nicht-kaliuretisches Diuretikum
Die Verbindung wurde bei Ratten als oral wirksames nicht-kaliuretisches Diuretikum identifiziert {svg_4} {svg_5} {svg_6}. Diuretika sind Substanzen, die die Diurese, die vermehrte Urinproduktion, fördern. Ein nicht-kaliuretisches Diuretikum fördert nicht die Ausscheidung von Kalium im Urin. Diese Eigenschaft könnte “this compound” bei der Behandlung von Erkrankungen nützlich machen, bei denen Diurese wünschenswert ist, Kaliumverlust jedoch nachteilig wäre.
Synthese von Alkoxyalkyl-Analoga von Nukleotidphosphonaten
“this compound” wurde als Reagenz bei der Synthese von Alkoxyalkyl-Analoga von Nukleotidphosphonaten, Cidofovir und cyclischem Cidofovir, verwendet {svg_7} {svg_8} {svg_9}. Diese Verbindungen haben potenzielle Anwendungen in der antiviralen Therapie.
Wirkmechanismus
- Primary Targets : N,N’-Dicyclohexyl-4-morpholinecarboxamidine is a kidney-selective ATP-sensitive potassium (KATP) channel blocker .
- Resulting Changes : By blocking these channels, it affects potassium reabsorption and influences diuretic activity .
- Downstream Effects : Inhibition of KATP channels leads to altered electrolyte balance and diuretic effects .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N,N'-dicyclohexylmorpholine-4-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16/h15-16H,1-14H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNYZQOTXQSUJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198013 | |
Record name | N,N'-dicyclohexyl-4-morpholinecarboxamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60198013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4975-73-9 | |
Record name | N,N′-Dicyclohexyl-4-morpholinecarboxamidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4975-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-dicyclohexyl-4-morpholinecarboxamidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004975739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4975-73-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67197 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-dicyclohexyl-4-morpholinecarboxamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60198013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-dicyclohexylmorpholine-4-carboxamidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.293 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was N,N'-Dicyclohexyl-4-morpholinecarboxamidine (U-18177) discovered as a potential diuretic?
A1: U-18177 was initially identified as an orally effective, non-kaliuretic diuretic in rats through random screening. [] This means it was found to increase urine output without causing excessive potassium loss.
Q2: What is the mechanism of action for the diuretic effect of U-18177 and its analogs?
A2: While the exact mechanism remains unclear, research suggests that U-18177 and its analogs may act by blocking ATP-sensitive potassium channels. [] This blockage could interfere with ion transport in the kidneys, ultimately leading to increased urine production.
Q3: Were there any significant drawbacks discovered during the development of U-18177 as a diuretic?
A3: Despite showing promise as a diuretic, further investigation revealed serious concerns about the safety profile of U-18177. In dogs, intravenous administration of U-18177 at doses of 61 and 90 µmol/kg resulted in lethal cardiac toxicity. [] This finding significantly hindered the development of U-18177 and its analogs as viable diuretic drugs.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.